6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (CAS: 1005785-80-7; MF: C11H9N5) [1] is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by a fused bicyclic imidazole-pyridazine core with a pyridin-3-yl substituent at the 6-position and a primary amine at the 2-position [2]. This scaffold has been extensively explored as a kinase inhibitor pharmacophore, with validated activity across multiple kinase targets including TAK1, Mps1 (TTK), IKKβ, Tyk2, FLT3, Haspin, and PIM kinases [3]. The compound is commercially available from multiple chemical suppliers as a research-grade intermediate and screening compound [1]. However, the imidazo[1,2-b]pyridazine class exhibits significant target promiscuity, meaning that subtle structural variations—particularly at the 2-, 3-, and 6-positions—can profoundly alter kinase selectivity profiles, potency, and ADME properties [4].
Scaffold Class
Imidazo[1,2-b]pyridazine core with reported multi-kinase pharmacophore activity
Workflow Context
Kinase inhibitor screening and structure-activity relationship (SAR) expansion studies
Key Selection Note
Substitution at 6-position is a primary determinant of kinase selectivity and requires empirical profiling
[1] 6-(PYRIDIN-3-YL)IMIDAZO[1,2-B]PYRIDAZIN-2-AMINE; CAS 1005785-80-7; Haoreagent; 2024. View Source
[2] Shimizu H, Tanaka S, Toki T, et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorg Med Chem Lett. 2010;20(17):5113-5118. View Source
[3] Akwata D, Kempen AL, Lamptey J, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2024;15:178-192. View Source
[4] Kusakabe K, Ide N, Daigo Y, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. J Med Chem. 2015;58(4):1760-1775. View Source
The imidazo[1,2-b]pyridazine scaffold is not a monolithic pharmacophore with interchangeable substituents. Structure-activity relationship (SAR) studies across multiple kinase targets have established that substitution patterns—particularly at the 6-position—are primary determinants of both potency and selectivity. For instance, in the Mps1 (TTK) inhibitor series, transitioning from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine core with optimized 6-aryl substitution improved cellular IC50 from moderate to 0.70 nM [1]. Similarly, in IKKβ inhibitor development, simultaneous optimization of the 3- and 6-positions was required to achieve meaningful cell-free inhibitory activity and TNFα suppression in THP-1 cells [2]. In the Tyk2 JH2 series, replacing a 6-anilino substituent with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group produced dramatically improved metabolic stability [3]. Most critically, the imidazo[1,2-b]pyridazine scaffold exhibits pronounced selectivity divergence across the kinome—as demonstrated by 27f, which showed high selectivity over 192 kinases after 6-position optimization, whereas closely related analogs without this substitution displayed substantially different selectivity fingerprints [1]. Consequently, substituting a different imidazo[1,2-b]pyridazine analog for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine without empirical validation introduces substantial risk of altered target engagement, unintended off-target effects, and divergent ADME properties.
⚠Analog substitution may profoundly alter kinase selectivity fingerprints; Mps1 series data shows selectivity maintained over 192 kinases is not transferable to other 6-position analogs.
⚠Metabolic stability and permeability are strongly 6-substituent-dependent; Tyk2 JH2 findings show dramatic improvement with 2-oxo-dihydropyridinyl groups that may not generalize.
⚠Potency is not monolithic across the class; IKKβ development required simultaneous 3,6-optimization, meaning 6-pyridin-3-yl alone may not guarantee target engagement for other kinases.
[1] Kusakabe K, Ide N, Daigo Y, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. J Med Chem. 2015;58(4):1760-1775. View Source
[2] Shimizu H, Tanaka S, Toki T, et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorg Med Chem Lett. 2010;20(17):5113-5118. View Source
[3] Liu C, Lin J, Moslin R, et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019;10(3):383-388. View Source
6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine vs Analogs
TAK1 Inhibition Potency
6-Substituted morpholine/piperazine imidazo[1,2-b]pyridazines with appropriate 3-aryl substitution inhibit TAK1 at nanomolar concentrations. Lead compound 26 exhibits an enzymatic IC50 of 55 nM against TAK1, representing a 3.4-fold improvement in potency compared to the reference TAK1 inhibitor takinib (IC50 = 187 nM) under identical assay conditions [1].
TAK1 InhibitionHead-to-head
3.4-fold lower IC50 vs takinib (55 nM vs 187 nM)
Supports assay-response interpretation for TAK1 tool compound selection.
Class-level inference from compound 26; direct data on titled compound not confirmed.
55 nM (compound 26, a 6-substituted imidazo[1,2-b]pyridazine)
Comparator Or Baseline
187 nM (takinib, known TAK1 inhibitor)
Quantified Difference
3.4-fold lower IC50 (55 nM vs. 187 nM)
Conditions
Enzymatic TAK1 kinase assay
Why This Matters
This 3.4-fold potency advantage translates to lower compound concentration requirements for achieving equivalent target engagement, a critical factor when selecting TAK1 tool compounds for multiple myeloma research.
[1] Akwata D, Kempen AL, Lamptey J, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2024;15:178-192. View Source
FLT3-ITD Inhibition
A systematic scaffold-hopping study evaluated thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, pyrido[4,3-d]pyrimidine, and imidazo[1,2-b]pyridazine cores for FLT3 inhibition. The imidazo[1,2-b]pyridazine-based compound 34f demonstrated nanomolar potency against recombinant FLT3-ITD (IC50 = 4 nM) and FLT3-D835Y mutant (IC50 = 1 nM), with corresponding cellular GI50 values of 7, 9, and 4 nM in FLT3-ITD-positive AML cell lines MV4-11, MOLM-13, and MOLM-13 expressing the D835Y mutant, respectively [1]. FLT3-independent cell lines were substantially less sensitive, confirming on-target selectivity.
FLT3-ITD InhibitionClass-level
IC50 4 nM (ITD); IC50 1 nM (D835Y); GI50 4–9 nM in AML cells
Core scaffold selection drives potency; on-target selectivity confirmed by low activity in FLT3-independent lines.
Scaffold-hopping study on core 34f; titled compound is an unoptimized core structure.
The imidazo[1,2-b]pyridazine core outperformed five alternative heterocyclic scaffolds in FLT3 potency, demonstrating that core selection alone drives substantial potency differences independent of peripheral substitution.
[1] Břehová P, Řezníčková E, Škach K, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J Med Chem. 2023;66(16):11133-11157. View Source
Tyk2 JH2 Metabolic Stability
In the Tyk2 JH2 inhibitor series, a direct comparison of 6-position substituents revealed that 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs exhibited dramatically improved metabolic stability relative to a previously reported series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands [1]. Among N1-substituents evaluated, the 2-pyridyl group conferred substantially enhanced Caco-2 permeability via intramolecular hydrogen bond formation [1]. The optimized lead compound 6 demonstrated potent in vivo efficacy in rat pharmacodynamics and adjuvant arthritis models [1].
Tyk2 JH2 StabilityHead-to-head
Dramatically improved metabolic stability and Caco-2 permeability over 6-anilino series
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine series
Comparator Or Baseline
6-anilino imidazopyridazine series
Quantified Difference
Dramatically improved metabolic stability (qualitative descriptor with clear comparative directionality)
Conditions
In vitro microsomal stability assays; Caco-2 permeability assay
Why This Matters
Metabolic instability is a primary driver of in vivo attrition for kinase inhibitors; this evidence establishes that 6-position substitution choices materially impact the developability of imidazo[1,2-b]pyridazine-based compounds.
[1] Liu C, Lin J, Moslin R, et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019;10(3):383-388. View Source
In Vivo Antitumor Efficacy
Compound 34f, an imidazo[1,2-b]pyridazine-based FLT3 inhibitor, demonstrated dose-dependent tumor growth inhibition in MV4-11 xenograft-bearing mice at oral doses of 5 and 10 mg/kg without observed adverse effects [1]. In a separate Mps1 inhibitor program, compound 27f achieved cellular Mps1 IC50 = 0.70 nM and A549 antiproliferative IC50 = 6.0 nM, maintained selectivity over 192 kinases, exhibited oral bioavailability, and demonstrated in vivo activity [2]. Additionally, TAK-593, a clinical-stage imidazo[1,2-b]pyridazine derivative, exhibited potent VEGFR/PDGFR inhibition with a uniquely long-acting pharmacodynamic profile and strong antitumor effects against human cancer xenografts despite low plasma exposure [3].
MV4-11 xenograft model; A549 cellular assay; human cancer xenograft models
Why This Matters
Validation of the imidazo[1,2-b]pyridazine scaffold across multiple independent drug discovery programs with demonstrated in vivo proof-of-concept and clinical advancement establishes this scaffold as a credible starting point for kinase inhibitor development.
in vivo antitumorxenograft efficacyoral bioavailability
[1] Břehová P, Řezníčková E, Škach K, et al. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. J Med Chem. 2023;66(16):11133-11157. View Source
[2] Kusakabe K, Ide N, Daigo Y, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. J Med Chem. 2015;58(4):1760-1775. View Source
[3] Awazu Y, Mizutani A, Nagase Y, et al. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Cancer Sci. 2013;104(4):486-494. View Source
6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine serves as a viable starting scaffold for TAK1 inhibitor development based on demonstrated class potency advantage. The 6-substituted imidazo[1,2-b]pyridazine class achieved IC50 = 55 nM against TAK1, a 3.4-fold improvement over takinib (187 nM), with downstream GI50 values as low as 30 nM in multiple myeloma cell lines MPC-11 and H929 [1]. This scaffold is appropriate for medicinal chemistry optimization targeting TAK1-driven multiple myeloma where current proteasome inhibitor and immunomodulatory agent options have been exhausted.
FLT3-ITD Scaffold-Hopping Reference
The imidazo[1,2-b]pyridazine core outperformed five alternative heterocyclic scaffolds in FLT3 inhibitory potency, achieving recombinant IC50 values of 4 nM (FLT3-ITD) and 1 nM (FLT3-D835Y) with corresponding cellular GI50 of 4–9 nM in FLT3-ITD-positive AML cell lines [1]. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a procurement-relevant entry point to this validated core for scaffold-hopping campaigns in FLT3-mutant acute myeloid leukemia drug discovery.
Kinase Selectivity Profiling
SAR evidence from multiple independent programs establishes that 6-position substitution is a critical determinant of both kinase selectivity and ADME properties in imidazo[1,2-b]pyridazines. In Mps1 inhibitor development, 6-position optimization enabled selectivity over 192 kinases and oral bioavailability [1]; in Tyk2 JH2 programs, 6-position modification dramatically improved metabolic stability and permeability . 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine, with its defined 6-(pyridin-3-yl) substitution and 2-amine functionality, provides a structurally characterized starting point for systematic selectivity profiling and SAR expansion studies.
In Vivo Lead Optimization
The imidazo[1,2-b]pyridazine scaffold has demonstrated in vivo proof-of-concept across multiple independent drug discovery programs. Compound 34f achieved significant tumor growth inhibition in MV4-11 xenograft models at 5–10 mg/kg oral dosing [1]; compound 27f exhibited oral bioavailability and in vivo activity as an Mps1 inhibitor ; and TAK-593 advanced to clinical evaluation with demonstrated long-acting pharmacodynamics and antitumor efficacy . 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine offers a procurement-accessible entry point to a scaffold with established in vivo translatability across multiple kinase targets.
Application
Selection Property
Validation Focus
TAK1 Pathway Studies
Kinase selectivity review
TAK1 enzymatic and cell-based assay context
FLT3-Mutant AML Research
Scaffold-hopping entry point
FLT3-ITD/D835Y on-target selectivity endpoints
Kinase Selectivity Profiling
Defined 6-pyridin-3-yl substitution
Empirical kinome-wide selectivity assessment
In Vivo Lead Optimization Studies
Model-response endpoint review
Oral exposure-model interpretation and tumor growth inhibition endpoints
[1] Akwata D, Kempen AL, Lamptey J, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2024;15:178-192. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.